(R)-Di-tert-butyl 2-aminopentanedioate hydrochloride
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Overview
Description
®-Di-tert-butyl 2-aminopentanedioate hydrochloride is a chemical compound that belongs to the class of amino acid derivatives. It is characterized by the presence of a tert-butyl ester group and an amino group attached to a pentanedioate backbone. This compound is often used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-Di-tert-butyl 2-aminopentanedioate hydrochloride typically involves the esterification of ®-2-aminopentanedioic acid with tert-butyl alcohol in the presence of an acid catalyst. The reaction is followed by the addition of hydrochloric acid to form the hydrochloride salt. The reaction conditions usually include:
Temperature: Room temperature to 60°C
Catalyst: Acid catalyst such as sulfuric acid or p-toluenesulfonic acid
Solvent: Organic solvents like dichloromethane or toluene
Industrial Production Methods
In an industrial setting, the production of ®-Di-tert-butyl 2-aminopentanedioate hydrochloride may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters are common practices to achieve consistent product quality.
Chemical Reactions Analysis
Types of Reactions
®-Di-tert-butyl 2-aminopentanedioate hydrochloride can undergo various chemical reactions, including:
Hydrolysis: The ester groups can be hydrolyzed to form the corresponding carboxylic acid.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxo derivatives or reduction to form amine derivatives.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.
Substitution: Reagents such as alkyl halides or acyl chlorides under basic conditions.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products Formed
Hydrolysis: ®-2-aminopentanedioic acid
Substitution: Various substituted derivatives depending on the reagent used
Oxidation: Oxo derivatives of the original compound
Reduction: Amine derivatives
Scientific Research Applications
®-Di-tert-butyl 2-aminopentanedioate hydrochloride is utilized in several scientific research fields:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Applied in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of ®-Di-tert-butyl 2-aminopentanedioate hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as a substrate or inhibitor, modulating the activity of these targets. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of enzymes, preventing substrate access.
Receptor Modulation: Interacting with receptor sites to alter signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- ®-Dibenzyl 2-aminopentanedioate hydrochloride
- ®-Diethyl 2-aminopentanedioate hydrochloride
- ®-Dimethyl 2-aminopentanedioate hydrochloride
Uniqueness
®-Di-tert-butyl 2-aminopentanedioate hydrochloride is unique due to its tert-butyl ester groups, which provide steric hindrance and influence the compound’s reactivity and stability. This makes it distinct from other similar compounds that may have different ester groups, affecting their chemical behavior and applications.
Properties
IUPAC Name |
ditert-butyl (2R)-2-aminopentanedioate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4.ClH/c1-12(2,3)17-10(15)8-7-9(14)11(16)18-13(4,5)6;/h9H,7-8,14H2,1-6H3;1H/t9-;/m1./s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LFEYMWCCUAOUKZ-SBSPUUFOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC(C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)CC[C@H](C(=O)OC(C)(C)C)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26ClNO4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40718556 |
Source
|
Record name | Di-tert-butyl D-glutamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
295.80 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
172793-31-6 |
Source
|
Record name | Di-tert-butyl D-glutamate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40718556 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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